Thermal Decomposition Product Distribution: 1-(3-Methyloxiran-2-yl)ethanone vs. Isophorone Oxide
Under radical-initiated thermal conditions, 4-methyl-3,4-epoxypentan-2-one (the target compound) decomposes to a characteristic mixture of acetone, methyl isopropyl ketone, and 4-methyl-2,3-pentanedione. In contrast, the structurally related cyclic epoxy ketone isophorone oxide (3,5,5-trimethyl-2,3-epoxycyclohexanone) yields 1,5,5-trimethyl-2-hydroxycyclohexen-3-one and 2,4,4-trimethylcyclopentanone . In the absence of radical initiators, a peroxide-free sample of the target compound remained unchanged after 18 h at 160 °C, whereas with 1% t-C₄H₉O₂H at 180 °C, 16% conversion was achieved in 6 h, producing acetone (3%), methyl isopropyl ketone (1%), and 4-methyl-2,3-pentanedione (13%) . For isophorone oxide, the major product was always the diosphenol, and the ratio of the two products shifted with temperature . This differential product fingerprint is critical for applications where thermal processing or distillation is required.
| Evidence Dimension | Radical-initiated thermal decomposition product distribution and conversion extent |
|---|---|
| Target Compound Data | At 180 °C with 1% t-C₄H₉O₂H, 6 h: 16% conversion; acetone (3%), methyl isopropyl ketone (1%), 4-methyl-2,3-pentanedione (13%). At 160 °C without initiator: 0% conversion after 18 h. |
| Comparator Or Baseline | Isophorone oxide: under comparable radical-initiated conditions yields 1,5,5-trimethyl-2-hydroxycyclohexen-3-one (major) and 2,4,4-trimethylcyclopentanone (minor); product ratio shifts with temperature. |
| Quantified Difference | Target compound: three distinct fragmentation products (acetone + two ketones); Comparator: two rearrangement products (diosphenol + cyclopentanone). Conversion extent and product identity are non-overlapping. |
| Conditions | Sealed Pyrex vials under nitrogen, degassed peroxide-free samples, radical initiator t-C₄H₉O₂H, temperatures 160–230 °C; product analysis by VPC. |
Why This Matters
Researchers designing high-temperature reactions or distillation-based purification must account for compound-specific decomposition pathways; the target compound's thermal fingerprint is entirely distinct from that of isophorone oxide, precluding their substitution in thermal processes.
- [1] Reusch, W.; Johnson, C. K.; Manner, J. A. Radical and Thermal Rearrangement of α,β-Epoxy Ketones. J. Am. Chem. Soc. 1966, 88, 2803–2809. View Source
